KRN4884

Description

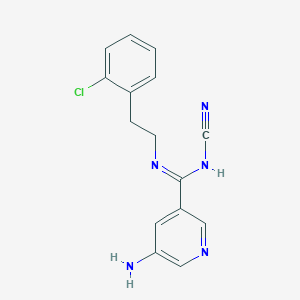

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-amino-N'-[2-(2-chlorophenyl)ethyl]-N-cyanopyridine-3-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClN5/c16-14-4-2-1-3-11(14)5-6-20-15(21-10-17)12-7-13(18)9-19-8-12/h1-4,7-9H,5-6,18H2,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDGLGOGSZCDCPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CCN=C(C2=CC(=CN=C2)N)NC#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Mechanism of Action of KRN4884: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

KRN4884 is a novel pyridinecarboxamidine derivative that has been identified as a potent and long-acting vasodilator. Its mechanism of action is primarily centered on its function as a potassium channel opener, specifically targeting the ATP-sensitive potassium (K-ATP) channels in vascular smooth muscle cells. This targeted action leads to hyperpolarization of the cell membrane, resulting in the relaxation of blood vessels and a subsequent antihypertensive effect. This technical guide provides an in-depth overview of the core mechanism of action of this compound, supported by available quantitative data, detailed experimental protocols, and visualizations of the key pathways and experimental workflows.

Core Mechanism of Action

This compound exerts its pharmacological effects by selectively activating a specific subtype of ATP-sensitive potassium (K-ATP) channels. These channels are crucial in linking the metabolic state of a cell to its electrical excitability. The targeted channel is a hetero-octameric complex composed of the inwardly rectifying potassium channel subunit Kir6.1 and the sulfonylurea receptor subunit SUR2B. This particular subunit composition is predominantly found in vascular smooth muscle cells.

The activation of the Kir6.1/SUR2B channel by this compound leads to an increase in the efflux of potassium ions (K+) from the vascular smooth muscle cells. This net outward movement of positive charge results in the hyperpolarization of the cell membrane. Hyperpolarization, in turn, leads to the closure of voltage-dependent calcium channels (VDCCs). The subsequent decrease in intracellular calcium concentration reduces the activity of calcium-dependent signaling pathways that are essential for muscle contraction. This cascade of events ultimately leads to the relaxation of the vascular smooth muscle, vasodilation, and a decrease in peripheral vascular resistance, which manifests as a potent and sustained antihypertensive effect.

Notably, the vasodilatory action of this compound can be antagonized by glibenclamide, a well-characterized K-ATP channel blocker, which further confirms its mechanism of action. Furthermore, studies have indicated that this compound does not affect voltage-dependent Ca2+ or delayed rectifier K+ channel currents, highlighting its selectivity for K-ATP channels.

Beyond its primary vascular effects, this compound has also been observed to influence lipid metabolism. Research has shown that it can lead to a reduction in serum triglyceride levels. This effect is attributed to an enhancement of lipoprotein lipase (LPL) activity in peripheral tissues, which is responsible for the hydrolysis of triglycerides.

Data Presentation

Table 1: Comparative Potency of this compound in Vasorelaxation

| Compound | Relative Potency vs. Levcromakalim (Rat Aorta) | Relative Potency vs. Nilvadipine (Rat Aorta) |

| This compound | Approximately 26-fold more potent | Approximately 10-fold less potent |

Source: Antihypertensive properties of this compound, a novel long-lasting potassium channel opener.

Table 2: In Vivo Hemodynamic Effects of this compound in Anesthetized Normotensive Rats

| Compound | Intravenous Dose Range | Effect on Mean Blood Pressure | Effect on Heart Rate | Duration of Action |

| This compound | 1-10 µg/kg | Dose-dependent decrease | Slight increase | Longer than Levcromakalim |

| Ki1769 | 10-100 µg/kg | Dose-dependent decrease | Slight increase | Shorter than this compound |

| Ki3005 | 3-30 µg/kg | Dose-dependent decrease | Slight increase | Shorter than this compound |

Source: In vitro and in vivo vasodilating effects of this compound, Ki1769 and Ki3005, pyridinecarboxamidine derivatives.

Experimental Protocols

The following are detailed methodologies for key experiments typically used to characterize the mechanism of action of this compound.

Isolated Aortic Ring Vasorelaxation Assay

This ex vivo experiment is fundamental for assessing the direct vasodilatory effect of this compound on vascular tissue.

-

Tissue Preparation:

-

Male Wistar rats (250-300g) are euthanized by cervical dislocation.

-

The thoracic aorta is carefully excised and placed in cold, oxygenated Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, and glucose 11.1).

-

Adherent connective and fatty tissues are removed, and the aorta is cut into rings of 3-4 mm in length.

-

The endothelial layer may be mechanically removed for some experiments to determine if the effect is endothelium-dependent.

-

-

Experimental Setup:

-

Aortic rings are mounted between two stainless steel hooks in a 10 mL organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O2 and 5% CO2.

-

The upper hook is connected to an isometric force transducer to record changes in tension.

-

The rings are equilibrated for 60-90 minutes under a resting tension of 1.5-2.0 g, with the buffer being replaced every 15-20 minutes.

-

-

Procedure:

-

After equilibration, the viability of the rings is assessed by contracting them with 60 mM KCl.

-

The rings are then washed and allowed to return to baseline.

-

A stable contraction is induced by adding a vasoconstrictor, typically phenylephrine (1 µM) or KCl (25 mM).

-

Once the contraction reaches a plateau, cumulative concentrations of this compound (e.g., 10⁻¹⁰ to 10⁻⁶ M) are added to the organ bath to generate a concentration-response curve.

-

To confirm the mechanism, experiments can be repeated in the presence of a K-ATP channel blocker, such as glibenclamide (1-10 µM), which is added 20-30 minutes before the vasoconstrictor.

-

-

Data Analysis:

-

The relaxation induced by this compound is expressed as a percentage of the pre-contraction induced by the vasoconstrictor.

-

The EC50 value (the concentration of this compound that produces 50% of the maximal relaxation) is calculated using non-linear regression analysis.

-

Whole-Cell Patch Clamp Electrophysiology

This technique allows for the direct measurement of ion channel currents in isolated vascular smooth muscle cells to confirm the activation of K-ATP channels by this compound.

-

Cell Preparation:

-

Vascular smooth muscle cells are enzymatically isolated from a relevant artery (e.g., rabbit femoral artery).

-

The artery is minced and incubated in a low-Ca2+ solution containing enzymes such as papain and collagenase to digest the extracellular matrix and isolate single cells.

-

The isolated cells are stored in a low-Ca2+ solution at 4°C until use.

-

-

Recording Solutions:

-

Bath Solution (External): Typically contains (in mM): NaCl 135, KCl 5, CaCl2 2, MgCl2 1, HEPES 10, and glucose 10; pH adjusted to 7.4 with NaOH.

-

Pipette Solution (Internal): Typically contains (in mM): K-aspartate 100, KCl 40, MgCl2 1, EGTA 10, HEPES 10, and ATP 2; pH adjusted to 7.2 with KOH.

-

-

Procedure:

-

A drop of the cell suspension is placed in a recording chamber on the stage of an inverted microscope.

-

A glass micropipette with a resistance of 3-5 MΩ when filled with the internal solution is brought into contact with a single cell.

-

A high-resistance "giga-seal" is formed between the pipette tip and the cell membrane by applying gentle suction.

-

The cell membrane under the pipette is then ruptured by applying a brief pulse of suction, establishing the "whole-cell" configuration.

-

The cell is voltage-clamped at a holding potential (e.g., -60 mV).

-

Voltage steps are applied to elicit membrane currents, which are recorded using a patch-clamp amplifier.

-

This compound is applied to the bath solution, and the change in outward K+ current is measured.

-

The specificity of the effect is confirmed by the subsequent application of glibenclamide, which should reverse the this compound-induced current.

-

-

Data Analysis:

-

The magnitude of the this compound-induced outward current is quantified at various concentrations to establish a dose-response relationship.

-

The current-voltage (I-V) relationship can be determined to characterize the properties of the activated channel.

-

Lipoprotein Lipase (LPL) Activity Assay

This assay is used to quantify the effect of this compound on the activity of LPL in tissue or plasma samples.

-

Sample Preparation:

-

Rats are administered this compound (e.g., orally for a set number of days).

-

Adipose tissue and skeletal muscle are collected, and LPL is extracted.

-

Alternatively, post-heparin plasma can be collected by injecting heparin intravenously to release LPL from the endothelial surface into the bloodstream.

-

-

Assay Principle:

-

The assay typically uses a radiolabeled or fluorescently labeled triacylglycerol substrate.

-

LPL in the sample hydrolyzes the substrate, releasing labeled free fatty acids.

-

The amount of released labeled fatty acids is then quantified, which is directly proportional to the LPL activity.

-

-

Procedure (using a fluorescent substrate):

-

Tissue extracts or plasma samples are incubated with a fluorogenic triglyceride analog substrate in an appropriate buffer.

-

The reaction is incubated at 37°C for a defined period (e.g., 30-60 minutes).

-

The fluorescence generated from the hydrolysis of the substrate is measured using a fluorometer.

-

A standard curve is generated using purified LPL of known activity to quantify the LPL activity in the samples.

-

-

Data Analysis:

-

LPL activity is typically expressed as units per gram of tissue or per milliliter of plasma (e.g., µmol of fatty acid released per hour).

-

The LPL activity in the this compound-treated group is compared to that of a vehicle-treated control group to determine the effect of the compound.

-

Visualizations

Signaling Pathway of this compound-Induced Vasodilation

Caption: this compound activates K-ATP channels, leading to vasodilation.

Experimental Workflow for Isolated Aortic Ring Assay

Caption: Workflow for assessing this compound's vasorelaxant effect.

Logical Flow of a Whole-Cell Patch Clamp Experiment

Caption: Logic flow for measuring K-ATP channel currents with this compound.

KRN4884: A Technical Guide to a Novel Pyridinecarboxamidine-Based K-ATP Channel Opener

For Researchers, Scientists, and Drug Development Professionals

Abstract

KRN4884, chemically identified as 5-amino-N-[2-(2-chlorophenyl)ethyl]-N'-cyano-3-pyridinecarboxamidine, is a potent pyridinecarboxamidine derivative that has demonstrated significant vasodilatory effects. Its mechanism of action is primarily attributed to the opening of ATP-sensitive potassium (K-ATP) channels in vascular smooth muscle cells. This technical guide provides a comprehensive overview of this compound, including its synthesis, mechanism of action, and key experimental data. The information is intended for researchers, scientists, and professionals involved in drug development and cardiovascular pharmacology.

Introduction

This compound is a novel small molecule that has garnered interest for its potential as a therapeutic agent in cardiovascular diseases, particularly hypertension. As a member of the pyridinecarboxamidine class of compounds, its primary pharmacological effect is potent vasodilation. This is achieved through the activation of K-ATP channels, which leads to hyperpolarization of vascular smooth muscle cells, subsequent closure of voltage-gated calcium channels, and ultimately, muscle relaxation. This guide will delve into the technical details of this compound, presenting its known characteristics and the experimental methodologies used to elucidate them.

Chemical Synthesis

The synthesis of this compound involves a multi-step process starting from 3-pyridinecarbonitrile derivatives. A key step is the introduction of an amino group at the 5-position of the pyridine ring, which has been shown to significantly enhance its antihypertensive activity and prolong its duration of action following oral administration. The synthesis culminates in the formation of the N-arylalkyl-N'-cyano-3-pyridinecarboxamidine structure.

While a detailed, step-by-step synthesis protocol is proprietary, the general synthetic strategy has been outlined in the scientific literature. The process involves the reaction of a substituted pyridinecarboximidoyl chloride with a cyanamide derivative, followed by the introduction of the 2-(2-chlorophenyl)ethyl side chain.

Mechanism of Action: K-ATP Channel Opening

The principal mechanism underlying the vasodilatory effect of this compound is the opening of ATP-sensitive potassium (K-ATP) channels in the plasma membrane of vascular smooth muscle cells.

Signaling Pathway

The activation of K-ATP channels by this compound initiates a signaling cascade that leads to vasodilation. This process can be visualized as follows:

KRN4884: An In-Depth Technical Guide on its K+ Channel Opening Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

KRN4884 is a potent and long-acting opener of ATP-sensitive potassium (KATP) channels. As a pyridinecarboxamidine derivative, its mechanism of action centers on the hyperpolarization of cell membranes, leading to vasodilation and other physiological effects. This technical guide provides a comprehensive overview of the K+ channel opening properties of this compound, detailing its mechanism of action, quantitative electrophysiological data, and the experimental protocols used to elucidate these characteristics.

Core Mechanism of Action

This compound selectively targets and activates ATP-sensitive potassium (KATP) channels. In vascular smooth muscle cells, the primary target is the KATP channel subtype composed of the inwardly rectifying potassium channel subunit Kir6.1 and the sulfonylurea receptor 2B (SUR2B) subunit.[1] The opening of these channels by this compound leads to an efflux of potassium ions (K+) from the cell, following the electrochemical gradient. This efflux of positive charge results in hyperpolarization of the cell membrane.

The hyperpolarized state of the membrane potential causes the closure of voltage-dependent Ca2+ channels, thereby reducing the influx of extracellular Ca2+ into the cell. The subsequent decrease in intracellular Ca2+ concentration leads to the relaxation of the vascular smooth muscle, resulting in vasodilation. The effects of this compound can be antagonized by glibenclamide, a well-known KATP channel blocker, which confirms its mechanism of action.[1]

Quantitative Data on K+ Channel Opening Properties

The following tables summarize the key quantitative parameters of this compound's effects on K+ channels and its vasodilatory properties.

Table 1: Electrophysiological Properties of this compound

| Parameter | Value | Cell Type | Comments |

| Single-Channel Conductance | 47 pS | Rabbit Femoral Arterial Myocytes | Activated in the presence of ADP.[1] |

| Reversal Potential | -78 mV | Rabbit Femoral Arterial Myocytes | Measured under whole-cell clamp conditions with 5.9 mM external K+.[1] |

| Potency vs. Levcromakalim | ~43 times more potent | Rabbit Femoral Arterial Myocytes | In activating ATP-sensitive K+ current (IK-ATP).[1] |

Table 2: Vasorelaxant Properties of this compound

| Parameter | EC50 (log M) | Tissue | Pre-contraction Agent |

| Vasorelaxation | -8.54 ± 0.54 | Human Internal Mammary Artery | Angiotensin II |

| Vasorelaxation | -6.14 ± 0.15 | Human Internal Mammary Artery | Noradrenaline |

| Vasorelaxation | -6.69 ± 0.34 | Human Internal Mammary Artery | Endothelin-1 |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of this compound-induced vasodilation and a typical experimental workflow for its characterization.

Caption: Signaling pathway of this compound-induced vasodilation.

References

An In-depth Technical Guide to the In Vitro Vasodilating Effects of KRN4884

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive technical overview of the in vitro vasodilating properties of KRN4884, a novel pyridinecarboxamidine derivative. It details the compound's mechanism of action, summarizes key quantitative data from preclinical studies, and outlines the experimental methodologies used for its evaluation.

Mechanism of Action: K-ATP Channel Opening

This compound exerts its vasodilating effect primarily by acting as a potent ATP-sensitive potassium (K-ATP) channel opener in vascular smooth muscle cells.[1][2][3] The activation of these channels is a critical step that links the cell's metabolic state to its membrane potential.[4][5] The subsequent signaling cascade proceeds as follows:

-

K-ATP Channel Activation: this compound directly stimulates the opening of K-ATP channels on the plasma membrane of vascular smooth muscle cells.

-

Potassium Efflux & Hyperpolarization: The opening of these channels leads to an increased efflux of potassium (K+) ions out of the cell, causing the cell membrane to hyperpolarize (become more negatively charged).

-

Inhibition of Voltage-Gated Calcium Channels: This membrane hyperpolarization deactivates voltage-dependent L-type calcium (Ca²⁺) channels.

-

Reduced Intracellular Calcium: The inhibition of these channels prevents the influx of extracellular Ca²⁺, thereby reducing the overall intracellular free Ca²⁺ concentration.

-

Decreased Myosin Light Chain Phosphorylation: Lower intracellular Ca²⁺ levels lead to reduced activation of calmodulin and myosin light chain kinase, resulting in the dephosphorylation of myosin light chains.

-

Vascular Smooth Muscle Relaxation: This dephosphorylation prevents the formation of cross-bridges between actin and myosin filaments, leading to vascular smooth muscle relaxation and, consequently, vasodilation.

Furthermore, some evidence suggests that this compound may also decrease the sensitivity of the contractile elements to calcium, contributing to its potent relaxant effect. This entire mechanism is consistently shown to be inhibited by glibenclamide, a specific blocker of K-ATP channels, confirming the central role of this pathway.

Quantitative Data on Vasodilating Effects

This compound produces potent, concentration-dependent relaxation in a variety of isolated vascular preparations from both animal and human sources.

Table 1: In Vitro Vasorelaxant Effects of this compound on Rat Aorta

| Pre-contraction Agent | This compound Concentration Range (M) | Key Observations | Reference |

| 25 mM KCl | 10⁻¹⁰ - 10⁻⁵ | Produced concentration-dependent relaxation. | |

| A23187 (1 µM) | 10⁻¹⁰ - 10⁻⁵ | Exerted a potent relaxant effect, stronger than that of nifedipine. | |

| Not Specified | 10⁻¹⁰ - 10⁻⁶ | Showed ~100-fold and ~10-fold greater potency than Ki1769 and Ki3005, respectively. |

Table 2: Vasorelaxant Effects of this compound on Human Internal Mammary Artery (IMA)

| Pre-contraction Agent | EC₅₀ (-log M) | Maximal Relaxation (%) | Key Observations | Reference |

| Angiotensin II (ANG II) | 8.54 ± 0.54 | 94.2 ± 3.2 | Potent relaxation; significantly lower EC₅₀ compared to NA or ET-1. | |

| Noradrenaline (NA) | 6.14 ± 0.15 | 93.7 ± 4.1 | Marked relaxation. | |

| 5-Hydroxytryptamine (5-HT) | Not Reported | 80.8 ± 4.9 | Marked relaxation. | |

| Endothelin-1 (ET-1) | 6.69 ± 0.34 | 72.9 ± 5.5 | Significantly less relaxation compared to ANG II or NA-induced contractions. |

Data presented as mean ± SEM. EC₅₀ represents the molar concentration of an agonist that produces 50% of the maximal possible response.

The data indicate that the vasorelaxant effect of this compound is vasoconstrictor-selective in human arteries, with significantly greater efficacy against contractions induced by Angiotensin II and Noradrenaline compared to Endothelin-1.

Experimental Protocols

The in vitro vasodilating properties of this compound are typically assessed using organ bath experiments, which measure the isometric tension of isolated vascular rings.

General Organ Bath Methodology

-

Tissue Preparation:

-

Vascular tissues, such as the thoracic aorta from Wistar rats or surplus segments of the human internal mammary artery (IMA) from patients undergoing coronary surgery, are carefully dissected.

-

The artery is cleaned of adhering connective tissue and cut into rings (typically 2-4 mm in length). For some experiments, the endothelium may be mechanically removed to assess its role.

-

-

Mounting:

-

The arterial rings are mounted between two L-shaped stainless-steel hooks or wires in an organ bath chamber.

-

The chamber is filled with a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and continuously gassed with a mixture of 95% O₂ and 5% CO₂.

-

-

Equilibration and Viability Check:

-

The rings are allowed to equilibrate for 60-90 minutes under a resting tension (e.g., 1.5-2.0 g).

-

The viability of the smooth muscle is confirmed by inducing a contraction with a depolarizing agent like KCl (e.g., 60-80 mM).

-

-

Pre-contraction:

-

After washout and return to baseline tension, a stable submaximal contraction is induced using a specific vasoconstrictor agent (e.g., Noradrenaline, Angiotensin II, Endothelin-1, or KCl).

-

-

Concentration-Response Curve Generation:

-

Once the contraction reaches a stable plateau, this compound is added to the bath in a cumulative manner, with concentrations increasing in a stepwise logarithmic fashion (e.g., from 10⁻¹⁰ M to 10⁻⁵ M).

-

The relaxant response is recorded as the percentage decrease from the pre-contracted tension.

-

-

Data Analysis:

-

The recorded data are used to construct concentration-response curves.

-

Key parameters such as EC₅₀ (potency) and Emax (maximal relaxation/efficacy) are calculated from these curves using non-linear regression analysis.

-

Antagonism Studies

To confirm the mechanism of action, experiments are repeated in the presence of a specific antagonist.

-

Protocol: Arterial rings are pre-treated with glibenclamide (e.g., 1-10 µM), a known K-ATP channel blocker, for a period (e.g., 20-30 minutes) before the addition of the pre-contraction agent. The concentration-response curve for this compound is then generated and compared to the curve obtained in the absence of the antagonist. A rightward shift in the concentration-response curve indicates competitive antagonism, confirming that this compound's effect is mediated through K-ATP channels.

References

- 1. In vitro and in vivo vasodilating effects of this compound, Ki1769 and Ki3005, pyridinecarboxamidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of potassium channel opener this compound on human conduit arteries used as coronary bypass grafts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effects of the potassium channel openers this compound and levcromakalim on the contraction of rat aorta induced by A23187, compared with nifedipine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The role of ATP-sensitive potassium channels in cellular function and protection in the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Physiological and pathophysiological roles of ATP-sensitive K+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vivo Hemodynamic Profile of KRN4884: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Introduction

KRN4884 is a novel pyridinecarboxamidine derivative that has demonstrated potent vasodilatory effects in preclinical studies. Its mechanism of action is centered on the opening of ATP-sensitive potassium (KATP) channels in vascular smooth muscle cells. This targeted action leads to hyperpolarization of the cell membrane, subsequent closure of voltage-dependent calcium channels, and ultimately, vasorelaxation. This whitepaper provides a comprehensive overview of the in vivo hemodynamic effects of this compound, based on available preclinical data. It is intended to serve as a technical guide for researchers and professionals involved in cardiovascular drug development.

Mechanism of Action: KATP Channel Opening

This compound exerts its vasodilatory effects by acting as a potent opener of ATP-sensitive potassium (KATP) channels in the plasma membrane of vascular smooth muscle cells.[1][2] This action leads to an increase in potassium efflux, causing hyperpolarization of the cell membrane. The change in membrane potential inhibits the opening of voltage-gated calcium channels, thereby reducing the influx of extracellular calcium. The resulting decrease in intracellular calcium concentration leads to the relaxation of the vascular smooth muscle and subsequent vasodilation. The effects of this compound can be attenuated by glibenclamide, a known KATP channel blocker, confirming its mechanism of action.[1][2]

Quantitative Hemodynamic Data

The following tables summarize the key quantitative data from in vivo preclinical studies of this compound in various animal models.

Table 1: Hemodynamic Effects of Intravenous this compound in Anesthetized Normotensive Rats

| Dose (µg/kg, i.v.) | Change in Mean Blood Pressure | Change in Heart Rate | Duration of Action | Reference |

| 1 - 10 | Dose-dependent decrease | Slight increase | Longer than Ki1769 and Ki3005 | [1] |

Table 2: Hemodynamic Effects of Intravenous this compound in Anesthetized Dogs

| Parameter | Dose (µg/kg, i.v.) | Observed Effect | Comparison with Other Agents | Reference |

| Mean Blood Pressure (MBP) | 3 and 10 | Decrease | Longer duration than levcromakalim and nifedipine; similar to nilvadipine | |

| Heart Rate (HR) | 3 and 10 | Slight increase | Levcromakalim, nilvadipine, and nifedipine had no effect | |

| Total Peripheral Vascular Resistance (TPR) | 3 and 10 | Decrease | Longer duration than levcromakalim and nifedipine; shorter than nilvadipine | |

| Coronary Vascular Resistance (CVR) | 3 and 10 | Decrease (greater than TPR decrease) | Longer duration than levcromakalim and nifedipine; shorter than nilvadipine | |

| Aortic Blood Flow (AoF) | 3 and 10 | Increase | - | |

| Coronary Blood Flow (CBF) | 3 and 10 | Increase | - | |

| Left Ventricular dP/dt | 3 and 10 | No significant change | Nifedipine caused a dose-dependent reduction |

Experimental Protocols

The following are generalized descriptions of the experimental protocols used in the preclinical evaluation of this compound's hemodynamic effects, based on the available literature.

In Vivo Hemodynamic Assessment in Anesthetized Rats

A generalized workflow for assessing the hemodynamic effects of this compound in rats is as follows:

-

Animal Model: Male Wistar rats were typically used.

-

Anesthesia: Animals were anesthetized, often with an agent known to have minimal interference with cardiovascular reflexes.

-

Surgical Preparation: Catheters were implanted in a carotid artery for the measurement of arterial blood pressure and in a jugular vein for the intravenous administration of this compound.

-

Hemodynamic Monitoring: A pressure transducer connected to the arterial catheter was used to continuously monitor blood pressure. Heart rate was derived from the blood pressure waveform.

-

Drug Administration: this compound was administered intravenously in a dose-dependent manner.

-

Glibenclamide Co-administration: In some experiments, the KATP channel blocker glibenclamide (20 mg/kg, i.v.) was administered prior to this compound to confirm the mechanism of action.

In Vivo Hemodynamic Assessment in Anesthetized Dogs

The experimental setup for canine studies was more extensive to allow for a more detailed cardiovascular assessment.

-

Animal Model: Anesthetized dogs of either sex were used.

-

Surgical Preparation and Instrumentation:

-

A catheter was placed in a femoral artery for monitoring systemic arterial blood pressure.

-

A catheter was advanced into the left ventricle for the measurement of left ventricular pressure and the calculation of dP/dt.

-

Electromagnetic flow probes were placed around the ascending aorta and the left anterior descending coronary artery to measure aortic and coronary blood flow, respectively.

-

-

Hemodynamic Calculations:

-

Mean blood pressure was calculated from the arterial pressure waveform.

-

Total peripheral vascular resistance was calculated as the mean arterial pressure divided by the aortic blood flow.

-

Coronary vascular resistance was calculated as the mean arterial pressure divided by the coronary blood flow.

-

-

Drug Administration: this compound and comparator drugs were administered intravenously.

Clinical Data

To date, there is a lack of publicly available clinical trial data specifically detailing the in vivo hemodynamic effects of this compound in human subjects. The primary focus of the limited clinical investigations appears to have been on other therapeutic areas, such as neuropathic pain. Therefore, the translation of the potent preclinical hemodynamic effects to the clinical setting remains to be fully elucidated.

Conclusion

Preclinical evidence strongly supports this compound as a potent vasodilator that acts through the opening of ATP-sensitive potassium channels in vascular smooth muscle. In vivo studies in rats and dogs have consistently demonstrated its ability to reduce blood pressure and vascular resistance, with a particularly pronounced effect on the coronary vasculature. The long duration of its hypotensive action is a noteworthy characteristic. While the preclinical profile of this compound is well-defined, the absence of dedicated clinical studies on its hemodynamic effects in humans represents a significant data gap. Further investigation is warranted to determine the therapeutic potential of this compound in cardiovascular diseases such as hypertension and angina.

References

- 1. Effects of this compound, a novel K channel opener, on the cardiovascular system in anesthetized dogs: a comparison with levcromakalim, nilvadipine, and nifedipine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vitro and in vivo vasodilating effects of this compound, Ki1769 and Ki3005, pyridinecarboxamidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide on the Effects of KRN4884 on Vascular Smooth Muscle Cells

This technical guide provides a comprehensive overview of the molecular and cellular effects of this compound, a novel potassium channel opener, on vascular smooth muscle cells (VSMCs). The information presented herein is synthesized from peer-reviewed scientific literature to support further research and development in cardiovascular pharmacology.

Core Mechanism of Action

This compound is a potent and specific opener of ATP-sensitive potassium (K-ATP) channels in the vascular smooth muscle. Its primary mechanism involves the activation of a specific type of K-ATP channel, leading to a cascade of events that result in vasodilation.

Interaction with K-ATP Channels

This compound selectively targets the vascular-type K-ATP channel, which is a complex composed of the inward-rectifier potassium channel subunit Kir6.1 and the sulfonylurea receptor subunit SUR2B.[1] The activation of this channel by this compound is significantly more potent than that of other K+ channel openers like levcromakalim, with reports indicating it is approximately 43 times more potent in activating the ATP-sensitive K+ current (I(K-ATP)).[1] This interaction leads to an increased efflux of potassium ions from the VSMC.

Electrophysiological Effects

The opening of K-ATP channels and the subsequent outward flow of K+ ions result in hyperpolarization of the vascular smooth muscle cell membrane.[1] This change in membrane potential makes it more difficult for voltage-dependent calcium channels to open. Consequently, this compound does not directly affect voltage-dependent Ca2+ or delayed rectifier K+ channel currents.[1] The hyperpolarization-induced reduction in calcium influx is a key factor in its vasodilatory effect.[2]

Effects on Intracellular Calcium and Contractile Machinery

Beyond its impact on calcium influx, this compound's vasodilating mechanism also involves a reduction in the calcium sensitivity of the contractile elements within the VSMCs. This dual action—reducing intracellular calcium concentration and desensitizing the contractile apparatus to calcium—contributes to its potent vasorelaxant properties. The effects of this compound can be reversed by glibenclamide, a known K-ATP channel blocker.

Quantitative Data on this compound's Effects

The following tables summarize the quantitative data on the effects of this compound on vascular smooth muscle cells from various experimental models.

| Parameter | Value | Species/Tissue | Reference |

| Potency vs. Levcromakalim | ~43 times more potent | Rabbit Femoral Arterial Myocytes | |

| Concentration for Relaxation | 10⁻¹⁰ - 10⁻⁵ M | Rat Aorta | |

| Activated K+ Channel Conductance | 47 pS | Rabbit Femoral Arterial Myocytes | |

| Outward Current (at -30 mV) | Elicited | Rabbit Femoral Arterial Myocytes | |

| Reversal Potential | -78 mV | Rabbit Femoral Arterial Myocytes |

Table 1: Electrophysiological and Potency Data

| Vasoconstrictor | EC₅₀ (-log M) | Max Relaxation (%) | Tissue | Reference |

| Angiotensin II | -8.54 ± 0.54 | 94.2 ± 3.2% | Human Internal Mammary Artery | |

| Noradrenaline | -6.14 ± 0.15 | 93.7 ± 4.1% | Human Internal Mammary Artery | |

| Endothelin-1 | -6.69 ± 0.34 | 72.9 ± 5.5% | Human Internal Mammary Artery |

Table 2: Vasorelaxant Effects on Human Internal Mammary Artery

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following are summaries of key experimental protocols used to characterize the effects of this compound.

Electrophysiology in Single Myocytes

-

Objective: To measure the direct effects of this compound on ion channels in isolated vascular smooth muscle cells.

-

Method:

-

Cell Isolation: Vascular smooth muscle cells are enzymatically isolated from arterial tissue (e.g., rabbit femoral artery).

-

Patch-Clamp Technique: Whole-cell and inside-out patch-clamp configurations are used to measure ionic currents and single-channel activity.

-

Solutions: Cells are superfused with specific bathing solutions (e.g., 5.9 mM K+) and dialyzed with pipette solutions containing defined ion concentrations.

-

Drug Application: this compound and other agents (e.g., glibenclamide) are applied to the cells via the superfusion system.

-

Data Acquisition: Membrane currents and potentials are recorded and analyzed to determine the effects of the compounds on ion channel function.

-

Organ Bath Studies for Vasoreactivity

-

Objective: To assess the functional effects of this compound on the contractility of intact vascular tissues.

-

Method:

-

Tissue Preparation: Arterial rings (e.g., human internal mammary artery, rat aorta) are dissected and mounted in organ chambers.

-

Physiological Conditions: The chambers are filled with a physiological salt solution, maintained at 37°C, and continuously gassed with 95% O₂ and 5% CO₂.

-

Contraction Induction: Tissues are pre-contracted with a vasoconstrictor agent (e.g., noradrenaline, angiotensin II, endothelin-1, or high KCl).

-

Concentration-Response Curves: Cumulative concentrations of this compound are added to the bath to generate concentration-relaxation curves.

-

Data Analysis: The relaxation responses are measured and used to calculate parameters such as EC₅₀ and maximal relaxation.

-

Reverse Transcription-Polymerase Chain Reaction (RT-PCR)

-

Objective: To identify the molecular components of the K-ATP channels targeted by this compound.

-

Method:

-

RNA Extraction: Total RNA is extracted from the vascular tissue of interest (e.g., rabbit femoral artery).

-

Reverse Transcription: The extracted RNA is reverse-transcribed into complementary DNA (cDNA).

-

PCR Amplification: The cDNA is amplified using primers specific for the target genes (e.g., Kir6.1 and SUR2B).

-

Analysis: The PCR products are analyzed by gel electrophoresis to confirm the expression of the target transcripts.

-

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the signaling pathway of this compound in vascular smooth muscle cells and a typical experimental workflow for its characterization.

Caption: Signaling pathway of this compound in vascular smooth muscle cells.

Caption: Experimental workflow for characterizing this compound's effects.

References

- 1. Effects of this compound, a novel K+ channel opener, on ionic currents in rabbit femoral arterial myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of the potassium channel openers this compound and levcromakalim on the contraction of rat aorta induced by A23187, compared with nifedipine - PubMed [pubmed.ncbi.nlm.nih.gov]

KRN4884 and ATP-Sensitive Potassium Channels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

ATP-sensitive potassium (K-ATP) channels are crucial mediators that link the metabolic state of a cell to its electrical excitability. These channels are hetero-octameric complexes, typically composed of four pore-forming inwardly rectifying potassium channel subunits (Kir6.x) and four regulatory sulfonylurea receptor (SUR) subunits.[1] The activity of K-ATP channels is inhibited by intracellular ATP and stimulated by Mg-nucleotides like ADP, allowing them to act as metabolic sensors.[2] Their function is pivotal in various physiological processes, including insulin secretion from pancreatic β-cells, regulation of vascular tone, and cardioprotection under ischemic conditions.[3][4][5]

KRN4884, a pyridinecarboxamidine derivative, is a potent and long-acting opener of K-ATP channels. Its action mechanism involves the activation of these channels, leading to hyperpolarization of the cell membrane. This technical guide provides an in-depth overview of this compound, its interaction with K-ATP channels, and the experimental methodologies used to characterize its effects.

Core Mechanism of Action

This compound exerts its pharmacological effects by directly activating ATP-sensitive potassium channels. This activation leads to an efflux of potassium ions from the cell, causing hyperpolarization of the cell membrane. In vascular smooth muscle cells, this hyperpolarization closes voltage-gated calcium channels, reducing the influx of calcium and leading to vasorelaxation. The effects of this compound can be antagonized by glibenclamide, a well-known K-ATP channel blocker, confirming its mechanism of action.

Quantitative Data

The following tables summarize the quantitative data on the effects of this compound from various experimental studies.

Table 1: In Vitro Vasorelaxant Potency of this compound

| Preparation | Agonist | This compound EC50 (log M) | Reference |

| Human Internal Mammary Artery | Angiotensin II | -8.54 ± 0.54 | |

| Human Internal Mammary Artery | Endothelin-1 | -6.69 ± 0.34 | |

| Human Internal Mammary Artery | Noradrenaline | -6.14 ± 0.15 |

Table 2: Comparative Potency of this compound and Other Vasoactive Agents

| Agent | Relative Potency | Experimental Model | Reference |

| This compound vs. Levcromakalim | ~43 times more potent | Rabbit Femoral Arterial Myocytes (IK-ATP activation) | |

| This compound vs. Levcromakalim | ~26 times more potent | Rat Isolated Aortae (Vasorelaxation) | |

| This compound vs. Ki1769 | ~100 times more potent | Rat Isolated Aortae (Vasorelaxation) | |

| This compound vs. Ki3005 | ~10 times more potent | Rat Isolated Aortae (Vasorelaxation) | |

| This compound vs. Nilvadipine | ~10 times less potent | Rat Isolated Aortae (Vasorelaxation) |

Table 3: In Vivo Hemodynamic Effects of this compound in Rats

| Dose (p.o.) | Effect | Animal Model | Reference |

| 1.0 mg/kg (twice daily for 14 days) | Improved glucose intolerance and inhibited hypersecretion of insulin | Fructose-fed rats | |

| 1-10 mg/kg/day (for 14 days) | Dose-dependent reduction in serum triglyceride levels | Obese Zucker rats | |

| 0.5, 1.5 mg/kg (single dose) | Dose-dependent and long-lasting antihypertensive effect | Spontaneously Hypertensive Rats (SHRs) |

Table 4: Electrophysiological Properties of this compound-activated Channels

| Parameter | Value | Cell Type | Reference |

| Unitary Conductance | 47 pS | Rabbit Femoral Arterial Myocytes | |

| Reversal Potential | -78 mV | Rabbit Femoral Arterial Myocytes |

Experimental Protocols

Organ Chamber Experiments for Vasorelaxation Studies

This protocol is used to assess the vasorelaxant effects of this compound on isolated arterial rings.

1. Tissue Preparation:

-

Male Wistar rats are euthanized, and the thoracic aorta is excised and placed in cold Krebs solution.

-

The aorta is cleaned of adherent connective and adipose tissue and cut into rings of 4-5 mm in length.

-

For endothelium-denuded rings, the intimal surface is gently rubbed.

2. Experimental Setup:

-

Aortic rings are mounted in organ baths containing Krebs solution at 37°C and bubbled with 95% O2 and 5% CO2.

-

The rings are connected to isometric force transducers to record changes in tension.

-

An optimal resting tension is applied to the rings and they are allowed to equilibrate.

3. Experimental Procedure:

-

The viability of the rings is assessed by contraction with a vasoconstrictor agent (e.g., phenylephrine or KCl).

-

Once a stable contraction is achieved, cumulative concentrations of this compound are added to the organ bath to construct a concentration-response curve.

-

To confirm the involvement of K-ATP channels, experiments can be repeated in the presence of a K-ATP channel blocker like glibenclamide.

Whole-Cell Patch-Clamp Electrophysiology

This technique is employed to study the direct effects of this compound on K-ATP channels in isolated single cells.

1. Cell Preparation:

-

Single smooth muscle cells are enzymatically dissociated from tissues like the rabbit femoral artery.

2. Recording Setup:

-

The whole-cell configuration of the patch-clamp technique is used.

-

Borosilicate glass pipettes with a specific resistance are filled with an internal solution and mounted on a micromanipulator.

-

A gigaohm seal is formed between the pipette tip and the cell membrane, and the membrane patch is then ruptured to gain electrical access to the cell interior.

3. Electrophysiological Recording:

-

Cells are held at a specific holding potential (e.g., -30 mV).

-

This compound is applied to the bath solution, and the resulting changes in outward current (IK-ATP) are recorded.

-

The current-voltage relationship can be determined by applying voltage ramps or steps.

-

The specificity of the this compound-induced current is confirmed by its inhibition with glibenclamide.

Solutions for Electrophysiology (Example from Rabbit Femoral Artery Study):

-

Bathing Solution (5.9 mM K+): Contains (in mM): 135 NaCl, 5.9 KCl, 1.2 MgCl2, 2.5 CaCl2, 11.8 glucose, and 11.8 HEPES; pH adjusted to 7.4 with NaOH.

-

Symmetrical 140 mM K+ Solution (for inside-out patch): Contains (in mM): 140 KCl, 1.2 MgCl2, 1 EGTA, and 11.8 HEPES; pH adjusted to 7.4 with KOH.

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway in Vascular Smooth Muscle

References

- 1. Antihypertensive properties of this compound, a novel long-lasting potassium channel opener - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of the potassium channel openers this compound and levcromakalim on the contraction of rat aorta induced by A23187, compared with nifedipine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vitro and in vivo vasodilating effects of this compound, Ki1769 and Ki3005, pyridinecarboxamidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of this compound, a novel K+ channel opener, on ionic currents in rabbit femoral arterial myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of this compound, a novel K channel opener, on the cardiovascular system in anesthetized dogs: a comparison with levcromakalim, nilvadipine, and nifedipine - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological Profile of KRN4884: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

KRN4884 is a novel pyridinecarboxamidine derivative that has been identified as a potent and long-acting potassium channel opener. Its pharmacological activity primarily targets ATP-sensitive potassium (KATP) channels in vascular smooth muscle, leading to vasodilation and a subsequent reduction in blood pressure. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, summarizing key preclinical data on its mechanism of action, pharmacodynamics, and available in vitro and in vivo efficacy. This document is intended to serve as a detailed resource for researchers and professionals involved in cardiovascular drug discovery and development.

Core Pharmacological Attributes

| Attribute | Description | References |

| Drug Name | This compound | [1][2][3] |

| Chemical Name | 5-amino-N-[2-(2-chlorophenyl)ethyl]-N'-cyano-3-pyridinecarboxamidine | [1][2] |

| Drug Class | Potassium Channel Opener | |

| Primary Target | ATP-sensitive potassium (KATP) channels | |

| Subunit Specificity | Kir6.1 and SUR2B subunits of the vascular KATP channel | |

| Primary Pharmacological Effect | Vasodilation, Antihypertensive |

Mechanism of Action

This compound exerts its vasodilatory effects by selectively opening ATP-sensitive potassium (KATP) channels in the plasma membrane of vascular smooth muscle cells. These channels are hetero-octameric complexes composed of four pore-forming inward rectifier potassium channel subunits (Kir6.x) and four regulatory sulfonylurea receptor (SURx) subunits. In vascular smooth muscle, the predominant isoform is composed of Kir6.1 and SUR2B subunits.

The opening of these channels by this compound increases the efflux of potassium ions (K+) from the cell, leading to hyperpolarization of the cell membrane. This change in membrane potential causes the closure of voltage-dependent calcium channels (VDCCs), thereby reducing the influx of extracellular calcium (Ca2+). The resulting decrease in intracellular Ca2+ concentration leads to the dephosphorylation of myosin light chains and, consequently, relaxation of the vascular smooth muscle, causing vasodilation. This mechanism ultimately results in a decrease in total peripheral vascular resistance and a lowering of blood pressure. The effects of this compound can be antagonized by glibenclamide, a known KATP channel blocker.

Signaling Pathway of this compound in Vascular Smooth Muscle

Caption: Mechanism of action of this compound in vascular smooth muscle cells.

Pharmacodynamics

In Vitro Vasorelaxant Activity

This compound has demonstrated potent vasorelaxant effects in isolated arterial preparations. Its potency is significantly greater than that of other known potassium channel openers.

| Preparation | Pre-contraction Agent | This compound Potency | Comparator | Reference |

| Rat Isolated Aorta | - | ~100-fold more potent | Ki1769 | |

| Rat Isolated Aorta | - | ~10-fold more potent | Ki3005 | |

| Rat Isolated Aorta (precontracted with 25 mM KCl) | 25 mM KCl | ~26-fold more potent | Levcromakalim | |

| Rabbit Femoral Arterial Myocytes (IK-ATP activation) | - | ~43 times more potent | Levcromakalim |

| Preparation | Pre-contraction Agent | EC50 (-log M) | Reference |

| Human Internal Mammary Artery | Angiotensin II | 8.54 ± 0.54 | |

| Human Internal Mammary Artery | Noradrenaline | 6.14 ± 0.15 | |

| Human Internal Mammary Artery | Endothelin-1 | 6.69 ± 0.34 |

In Vivo Hemodynamic Effects

In anesthetized animal models, this compound produces a dose-dependent and long-lasting hypotensive effect.

| Animal Model | Dose | Effect on Mean Blood Pressure (MBP) | Effect on Heart Rate (HR) | Duration of Action | Reference |

| Normotensive Rats | 1-10 µg/kg, i.v. | Dose-dependent decrease | Slight increase | Longer than Ki1769 and Ki3005 | |

| Spontaneously Hypertensive Rats (SHRs) | 0.5, 1.5 mg/kg, p.o. | Dose-dependent and long-lasting decrease | Not specified | Long-lasting | |

| Anesthetized Dogs | 3 and 10 µg/kg, i.v. | Dose-dependent decrease | Slight increase | Longer than levcromakalim and nifedipine |

Comparative Hemodynamic Effects in Anesthetized Dogs

| Parameter | This compound (3 & 10 µg/kg, i.v.) | Levcromakalim (3 & 10 µg/kg, i.v.) | Nilvadipine (1-10 µg/kg, i.v.) | Nifedipine (1-10 µg/kg, i.v.) |

| Mean Blood Pressure (MBP) | ↓ | ↓ | ↓ | ↓ |

| Total Peripheral Resistance (TPR) | ↓ | ↓ | ↓ | ↓ |

| Coronary Vascular Resistance (CVR) | ↓ (greater than TPR decrease) | ↓ (greater than TPR decrease) | ↓ | ↓ |

| Heart Rate (HR) | ↑ (slight) | No effect | No effect | No effect |

| Duration of Hypotensive Action | Long | Shorter than this compound | Similar to this compound | Shorter than this compound |

Other Pharmacodynamic Effects

A study in Sprague-Dawley rats indicated that oral administration of this compound (3 mg/kg for 10 days) significantly reduced serum triglyceride levels. This effect was associated with an increase in lipoprotein lipase (LPL) activity in both adipose tissue and skeletal muscle.

Pharmacokinetics

Clinical Trials

To date, there is no publicly available information indicating that this compound has entered human clinical trials.

Experimental Protocols

Isolated Artery Vasoreactivity Assay

This protocol outlines a general method for assessing the vasorelaxant effects of this compound on isolated arterial rings, based on standard pharmacological procedures.

Caption: General workflow for an isolated artery vasoreactivity experiment.

Detailed Methodology:

-

Tissue Preparation: Arteries (e.g., rat aorta, human internal mammary artery) are carefully dissected and cleaned of surrounding connective tissue in cold physiological salt solution. The artery is then cut into rings of 2-3 mm in length.

-

Mounting: The arterial rings are mounted between two stainless steel hooks in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed with 95% O2 and 5% CO2. One hook is fixed, and the other is connected to an isometric force transducer.

-

Equilibration: The rings are allowed to equilibrate for 60-90 minutes under an optimal resting tension (e.g., 1.5-2.0 g for rat aorta), with the buffer being replaced every 15-20 minutes.

-

Pre-contraction: After equilibration, the rings are contracted with a vasoconstrictor agent (e.g., KCl, phenylephrine, angiotensin II, or endothelin-1) to achieve a stable submaximal contraction.

-

Drug Administration: Once a stable plateau of contraction is reached, this compound is added to the organ bath in a cumulative manner, with each subsequent concentration added after the response to the previous one has stabilized.

-

Data Acquisition and Analysis: Changes in isometric tension are continuously recorded. The relaxation at each concentration of this compound is expressed as a percentage of the pre-contractile tone. A concentration-response curve is then plotted, and the EC50 value (the concentration of this compound that produces 50% of the maximal relaxation) is calculated.

Whole-Cell Patch-Clamp Electrophysiology

This protocol provides a general framework for measuring KATP channel currents in isolated vascular smooth muscle cells, as is standard for studying the effects of ion channel modulators like this compound.

Detailed Methodology:

-

Cell Isolation: Single vascular smooth muscle cells are enzymatically dissociated from arterial tissue (e.g., rabbit femoral artery).

-

Pipette Preparation: Patch pipettes are fabricated from borosilicate glass capillaries and fire-polished to a resistance of 3-5 MΩ when filled with the internal solution.

-

Recording Solutions:

-

External (bath) solution (in mM): 135 NaCl, 5 KCl, 1 MgCl2, 2 CaCl2, 10 HEPES, 10 glucose (pH adjusted to 7.4).

-

Internal (pipette) solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, and varying concentrations of ATP (pH adjusted to 7.2).

-

-

Giga-seal Formation: A high-resistance seal (>1 GΩ) is formed between the patch pipette and the membrane of a single myocyte.

-

Whole-Cell Configuration: The membrane patch is ruptured by applying gentle suction, allowing for electrical and diffusional access to the cell interior.

-

Current Recording: The cell is voltage-clamped at a holding potential (e.g., -60 mV), and membrane currents are recorded. KATP currents can be elicited by applying voltage steps or ramps.

-

Drug Application: this compound is applied to the bath solution via a perfusion system to assess its effect on the KATP current. The current in the presence of this compound is compared to the baseline current. The specificity of the effect can be confirmed by subsequent application of a KATP channel blocker like glibenclamide.

-

Data Analysis: The magnitude of the this compound-induced outward current is measured and can be used to construct a concentration-response relationship to determine its potency.

Conclusion

This compound is a potent and long-acting potassium channel opener with a clear mechanism of action involving the activation of vascular KATP channels. Preclinical studies have consistently demonstrated its significant vasorelaxant and antihypertensive properties, often superior to other compounds in its class. While detailed pharmacokinetic data and clinical trial information are not currently available, the existing pharmacological profile suggests that this compound holds potential as a therapeutic agent for cardiovascular diseases characterized by hypertension and vasoconstriction. Further research would be necessary to fully elucidate its pharmacokinetic properties and to evaluate its safety and efficacy in a clinical setting.

References

The Structure-Activity Relationship of KRN4884: A Technical Guide for Drug Development Professionals

An in-depth examination of the molecular architecture and functional implications of the potent ATP-sensitive potassium channel opener, KRN4884.

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, a novel pyridinecarboxamidine derivative and a potent ATP-sensitive potassium (K-ATP) channel opener. Developed for researchers, scientists, and professionals in drug development, this document synthesizes key findings on this compound's mechanism of action, delineates the structural modifications that enhance its therapeutic effects, and provides detailed experimental protocols for its evaluation.

Introduction: this compound as a K-ATP Channel Opener

This compound, chemically identified as 5-amino-N-[2-(2-chlorophenyl)ethyl]-N'-cyano-3-pyridinecarboxamidine, is a highly potent and long-acting antihypertensive agent.[1] Its therapeutic effect is primarily attributed to its function as a K-ATP channel opener, which leads to the relaxation of vascular smooth muscle and subsequent vasodilation.[2] K-ATP channels, which are metabolic sensors, are composed of inwardly rectifying potassium channel subunits (Kir6.x) and regulatory sulfonylurea receptor (SUR) subunits. This compound exhibits a high affinity for the vascular subtype of these channels, specifically the Kir6.1/SUR2B complex.[3]

Core Structure-Activity Relationship of Pyridinecarboxamidine Derivatives

The development of this compound emerged from systematic modifications of a lead compound, N-phenethyl cyanoamidine, which demonstrated initial vasodilatory action.[1] The subsequent SAR studies focused on optimizing three key structural components: the pyridine ring, the N-arylalkyl substituent, and the cyanoamidine moiety.

The Significance of the 5-Amino Group on the Pyridine Ring

A pivotal discovery in the development of this compound was the introduction of an amino group at the 5-position of the pyridine ring. This single modification resulted in a significant enhancement of both potency and duration of antihypertensive activity when administered orally.[1] This suggests that the 5-amino group plays a crucial role in the molecule's interaction with its binding site on the K-ATP channel or influences its pharmacokinetic properties.

The Role of the N-Arylalkyl Substituent

The nature of the N-arylalkyl substituent was found to be a critical determinant of vasodilatory potency. The progression from an N-phenethyl group to an N-[2-(2-chlorophenyl)ethyl] group led to the highly potent intermediate, N-[2-(2-chlorophenyl)ethyl]-N'-cyano-3-pyridinecarboxamidine. This highlights the importance of the chloro-substituted phenyl ring and the ethyl linker for optimal activity.

The Cyanoamidine Moiety

The N'-cyano-3-pyridinecarboxamidine core is a common feature among this class of K-ATP channel openers. This group is essential for the vasodilatory action, as evidenced by the activity of this compound and its analogs.

Quantitative Analysis of Vasodilatory and Antihypertensive Activity

The following tables summarize the comparative in vitro and in vivo activities of this compound and its key analogs.

Table 1: In Vitro Vasorelaxant Activity in Rat Isolated Aortas

| Compound | Chemical Name | Concentration Range (M) for Relaxation | Relative Potency vs. Ki1769 | Relative Potency vs. Ki3005 |

| This compound | 5-amino-N-[2-(2-chlorophenyl)ethyl]-N'-cyano-3-pyridinecarboxamidine | 10⁻¹⁰ - 10⁻⁶ | ~100-fold more potent | ~10-fold more potent |

| Ki1769 | N-cyano-N'-(2-phenylethyl)-3-pyridinecarboxamidine | 10⁻⁸ - 10⁻⁵ | - | - |

| Ki3005 | N-[2-(2-chlorophenyl)ethyl]-N'-cyano-3-pyridinecarboxamidine | 10⁻¹⁰ - 10⁻⁶ | - | - |

Table 2: In Vivo Antihypertensive Activity in Anesthetized Normotensive Rats

| Compound | Intravenous Dose (µg/kg) | Effect on Mean Blood Pressure |

| This compound | 1 - 10 | Dose-dependent decrease; longer duration of action |

| Ki1769 | 10 - 100 | Dose-dependent decrease |

| Ki3005 | 3 - 30 | Dose-dependent decrease |

Experimental Protocols

Detailed methodologies for the key experiments cited in the evaluation of this compound and its analogs are provided below.

KCl-Induced Contraction Assay in Rat Aorta

This assay evaluates the vasorelaxant effect of compounds on pre-contracted arterial smooth muscle.

Materials:

-

Male Wistar rats

-

Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, glucose 11.7)

-

High potassium Krebs solution (e.g., 40 mM KCl, with adjusted NaCl to maintain osmolarity)

-

Test compounds (this compound and analogs)

-

Organ bath system with isometric force transducers

Procedure:

-

Humanely euthanize the rat and excise the thoracic aorta.

-

Clean the aorta of adherent connective and fatty tissues and cut into rings of 2-3 mm in width.

-

Suspend the aortic rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O₂ / 5% CO₂.

-

Apply an optimal resting tension (e.g., 2 g) and allow the tissues to equilibrate for at least 60 minutes, with solution changes every 15-20 minutes.

-

Induce a sustained contraction by replacing the normal Krebs solution with a high potassium Krebs solution (e.g., 40 mM KCl).

-

Once the contraction reaches a stable plateau, cumulatively add the test compound in increasing concentrations.

-

Record the relaxation response as a percentage of the pre-contraction induced by high KCl.

-

Calculate IC₅₀ values (the concentration of the compound that produces 50% of the maximal relaxation).

⁸⁶Rb⁺ Efflux Assay for K⁺ Channel Opening Activity

This assay provides a direct measure of potassium channel opening by tracing the efflux of the potassium surrogate, ⁸⁶Rb⁺.

Materials:

-

Rat aortic strips

-

Physiological salt solution (PSS)

-

PSS containing ⁸⁶RbCl (radioactive tracer)

-

Test compounds

-

Scintillation counter

Procedure:

-

Prepare rat aortic strips and equilibrate them in PSS.

-

Load the tissues with ⁸⁶Rb⁺ by incubating them in PSS containing ⁸⁶RbCl for a defined period (e.g., 2 hours).

-

Wash the tissues with non-radioactive PSS to remove extracellular ⁸⁶Rb⁺.

-

Collect samples of the bathing solution at regular intervals to measure basal ⁸⁶Rb⁺ efflux.

-

Add the test compound to the bathing solution and continue collecting samples to measure stimulated ⁸⁶Rb⁺ efflux.

-

At the end of the experiment, dissolve the tissue to determine the remaining intracellular ⁸⁶Rb⁺.

-

Measure the radioactivity of all samples using a scintillation counter.

-

Calculate the rate of ⁸⁶Rb⁺ efflux and express it as a percentage of the total ⁸⁶Rb⁺ in the tissue.

Visualizing the Mechanism and Workflow

Signaling Pathway of this compound-Induced Vasodilation

Caption: Signaling cascade of this compound leading to vasodilation.

Experimental Workflow for In Vitro Vasorelaxation Assay

Caption: Workflow for the KCl-induced contraction assay.

Conclusion

The structure-activity relationship of this compound demonstrates a clear rationale for its design as a potent and long-acting K-ATP channel opener. The key structural features, namely the 5-amino group on the pyridine ring and the N-[2-(2-chlorophenyl)ethyl] substituent, are critical for its enhanced therapeutic profile. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational understanding for researchers and drug development professionals working on novel cardiovascular therapies targeting K-ATP channels. Further exploration into the specific binding interactions of this compound with the Kir6.1/SUR2B channel subunits could provide additional insights for the design of next-generation, tissue-selective K-ATP channel openers.

References

- 1. Cyanoamidines. II. Synthesis and pharmacological activity of N-arylalkyl-N'-cyano-3-pyridinecarboxamidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Screening for potassium channel modulators by a high through-put 86-rubidium efflux assay in a 96-well microtiter plate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Non-radioactive Rb+ Efflux Assay for Screening KATP Channel Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

KRN4884: A Technical Whitepaper on its Discovery and Initial Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the discovery and initial pharmacological characterization of KRN4884, a novel small molecule compound. This compound has been identified as a potent activator of ATP-sensitive potassium (K-ATP) channels, demonstrating significant vasodilatory and cardiovascular effects in a range of preclinical models. This whitepaper summarizes the key quantitative data, details the experimental methodologies employed in its initial evaluation, and visualizes the compound's mechanism of action and experimental workflows.

Introduction

This compound, with the chemical name 5-amino-N-[2-(2-chlorophenyl)ethyl]-N'-cyano-3-pyridinecarboxamidine, is a novel pyridinecarboxamidine derivative.[1][2][3] It has been characterized as a potent potassium channel opener, exhibiting high specificity for the ATP-sensitive potassium (K-ATP) channels.[1][2] The initial research highlights its potential as a therapeutic agent in cardiovascular diseases due to its significant vasodilatory properties. This document will delve into the foundational preclinical data that defines the pharmacological profile of this compound.

Mechanism of Action

This compound exerts its pharmacological effects primarily through the activation of ATP-sensitive potassium (K-ATP) channels. These channels, found in various cell types including vascular smooth muscle cells, are crucial regulators of cellular excitability. The activation of K-ATP channels by this compound leads to an efflux of potassium ions from the cell, causing hyperpolarization of the cell membrane. This hyperpolarization, in turn, inhibits the opening of voltage-dependent calcium channels, reducing the influx of calcium and leading to smooth muscle relaxation and vasodilation.

The specific molecular target of this compound is believed to be the vascular-type K-ATP channel, which is a complex of the inward rectifier potassium channel subunit Kir6.1 and the sulfonylurea receptor subunit SUR2B. The vasodilatory and hypotensive effects of this compound are effectively antagonized by glibenclamide, a well-characterized K-ATP channel blocker, further confirming its mechanism of action.

Quantitative Data Summary

The initial characterization of this compound has yielded significant quantitative data, which is summarized in the tables below for clarity and comparative analysis.

Table 1: In Vitro Potency and Efficacy of this compound

| Parameter | Model System | Value/Concentration Range | Comparator | Reference |

| K-ATP Current Activation | Rabbit Femoral Arterial Myocytes | ~43 times more potent | Levcromakalim | |

| Vasorelaxation | Rat Isolated Aorta | 10-10 - 10-6 M | - | |

| Vasorelaxant Potency | Rat Isolated Aorta | ~100-fold more potent | Ki1769 | |

| Vasorelaxant Potency | Rat Isolated Aorta | ~10-fold more potent | Ki3005 | |

| EC50 (Vasorelaxation) | Human Internal Mammary Artery (pre-contracted with Angiotensin II) | -8.54 ± 0.54 log M | - | |

| EC50 (Vasorelaxation) | Human Internal Mammary Artery (pre-contracted with Noradrenaline) | -6.14 ± 0.15 log M | - | |

| EC50 (Vasorelaxation) | Human Internal Mammary Artery (pre-contracted with Endothelin-1) | -6.69 ± 0.34 log M | - |

Table 2: In Vivo Pharmacological Effects of this compound

| Effect | Animal Model | Dose | Route of Administration | Key Findings | Reference |

| Hypotension | Anesthetized Normotensive Rats | 1-10 µg/kg | Intravenous (i.v.) | Dose-dependent decrease in mean blood pressure with a slight increase in heart rate. | |

| Cardiovascular Effects | Anesthetized Dogs | 3 and 10 µg/kg | Intravenous (i.v.) | Decreased mean blood pressure, total peripheral vascular resistance, and coronary vascular resistance. Increased aortic and coronary blood flow. | |

| Triglyceride Reduction | Sprague-Dawley Rats | 3 mg/kg for 10 days | Oral | Significant reduction in serum triglyceride levels. |

Experimental Protocols

The following sections provide detailed methodologies for the key experiments conducted during the initial characterization of this compound.

Electrophysiological Studies in Rabbit Femoral Arterial Myocytes

-

Objective: To characterize the effects of this compound on ionic currents in vascular smooth muscle cells.

-

Methodology:

-

Cell Isolation: Single smooth muscle cells were isolated from the femoral arteries of rabbits.

-

Electrophysiological Recordings: Whole-cell and inside-out/outside-out patch-clamp techniques were employed.

-

Whole-Cell Clamp: Cells were superfused with a 5.9 mM K+ bathing solution. This compound was applied to the bath to observe its effect on membrane currents. The reversal potential of the this compound-induced current was determined. Glibenclamide was used to confirm the involvement of K-ATP channels. The effects of this compound on voltage-dependent Ca2+ and delayed rectifier K+ channel currents were also assessed.

-

Patch Clamp (Inside-out/Outside-out): Cells were superfused with a symmetrical 140 mM K+ solution. This compound was applied to investigate its effect on single-channel currents in the presence of adenosine diphosphate (ADP). Glibenclamide was used to confirm the identity of the channels.

-

-

RT-PCR Analysis:

-

Total RNA was extracted from the rabbit femoral artery.

-

Reverse transcription was performed to synthesize cDNA.

-

PCR was conducted using specific primers for Kir6.1 and SUR2B to determine their expression levels.

-

In Vitro Vasorelaxation Studies

-

Objective: To assess the vasodilatory potency of this compound in isolated arterial preparations.

-

Methodology:

-

Tissue Preparation: Thoracic aortas were isolated from rats and cut into rings.

-

Organ Bath Setup: The aortic rings were mounted in organ baths containing a physiological salt solution, maintained at 37°C, and aerated with 95% O2 / 5% CO2.

-

Contraction and Relaxation: The rings were pre-contracted with a vasoconstrictor (e.g., phenylephrine). Once a stable contraction was achieved, cumulative concentrations of this compound (10-10 to 10-6 M) were added to the bath to generate concentration-response curves for relaxation.

-

Antagonism Studies: In some experiments, the aortic rings were pre-incubated with glibenclamide before the addition of the vasoconstrictor and this compound to investigate the antagonism of the vasorelaxant effect.

-

In Vivo Cardiovascular Studies in Anesthetized Animals

-

Objective: To evaluate the effects of this compound on systemic hemodynamics in vivo.

-

Methodology:

-

Animal Preparation: Normotensive rats or dogs were anesthetized.

-

Instrumentation: Catheters were inserted for drug administration (intravenous) and for the measurement of cardiovascular parameters such as mean blood pressure and heart rate. In dog studies, additional instrumentation was used to measure aortic blood flow, coronary blood flow, total peripheral vascular resistance, and coronary vascular resistance.

-

Drug Administration: this compound was administered intravenously at various doses (1-10 µg/kg in rats; 3 and 10 µg/kg in dogs).

-

Data Acquisition: Cardiovascular parameters were continuously monitored and recorded before, during, and after drug administration to determine the magnitude and duration of the effects.

-

Antagonism Studies: In some rat experiments, glibenclamide (20 mg/kg, i.v.) was administered prior to this compound to confirm the in vivo mechanism of action.

-

Human Internal Mammary Artery (IMA) Studies

-

Objective: To investigate the vasorelaxant effects of this compound on human arterial tissue.

-

Methodology:

-

Tissue Procurement: Segments of the internal mammary artery were obtained from patients undergoing coronary artery bypass grafting.

-

Organ Chamber Studies: The IMA segments were studied in organ chambers.

-

Concentration-Relaxation Curves: The arteries were pre-contracted with various vasoconstrictors, including noradrenaline (NA), 5-hydroxytryptamine (5-HT), angiotensin II (ANG II), and endothelin-1 (ET-1). Concentration-relaxation curves for this compound were then established.

-

Antagonism: The effect of glibenclamide on this compound-induced relaxation was examined in NA or 5-HT-precontracted IMA.

-

Inhibition of Contraction: Concentration-contraction curves for the four vasoconstrictors were constructed with and without pretreatment with this compound (1 or 30 µM) to assess its ability to prevent vasoconstriction.

-

Serum Triglyceride Level Studies in Rats

-

Objective: To determine the effect of this compound on lipid metabolism.

-

Methodology:

-

Animal Model: Sprague-Dawley rats were used.

-

Drug Administration: this compound (3 mg/kg) was administered orally for 10 days.

-

Blood Sampling and Analysis: Blood samples were collected to measure serum levels of triglycerides, total cholesterol, phospholipids, and free fatty acids.

-

Lipoprotein Analysis: Triglyceride levels in chylomicrons and very low-density lipoprotein (VLDL) were also determined.

-

Enzyme Activity Assays: The activity of lipoprotein lipase (LPL) in adipose tissue and skeletal muscle, as well as hepatic triglyceride lipase (HTGL) activity, was measured.

-

Conclusion

The initial characterization of this compound has established it as a potent and selective opener of vascular ATP-sensitive potassium channels. Both in vitro and in vivo studies have consistently demonstrated its significant vasodilatory and hypotensive effects. Furthermore, preliminary investigations into its metabolic effects suggest a potential role in modulating lipid metabolism. The data presented in this whitepaper provide a solid foundation for the further development of this compound as a potential therapeutic agent for cardiovascular disorders. Future research should focus on its pharmacokinetic profile, long-term safety, and efficacy in relevant disease models.

References

- 1. Effects of this compound, a novel K+ channel opener, on ionic currents in rabbit femoral arterial myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vitro and in vivo vasodilating effects of this compound, Ki1769 and Ki3005, pyridinecarboxamidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of this compound, a novel K channel opener, on the cardiovascular system in anesthetized dogs: a comparison with levcromakalim, nilvadipine, and nifedipine - PubMed [pubmed.ncbi.nlm.nih.gov]

KRN4884: A Preclinical Investigation of its Effects on Serum Triglyceride Levels

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the preclinical findings on KRN4884 and its effects on serum triglyceride levels. This compound, a novel pyridinecarboxamidine-type ATP-sensitive potassium (KATP) channel opener, has demonstrated significant triglyceride-lowering effects in various rat models of hyperlipidemia. This document consolidates the available quantitative data, outlines the experimental methodologies employed in key preclinical studies, and elucidates the proposed mechanism of action. Notably, there is a lack of publicly available data from human clinical trials regarding the effects of this compound on serum triglycerides. The information presented herein is intended to serve as a resource for researchers, scientists, and professionals involved in the development of novel lipid-lowering therapies.

Introduction